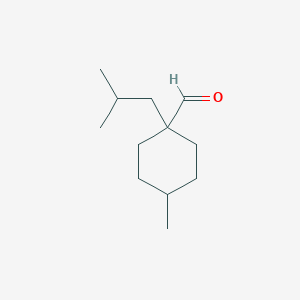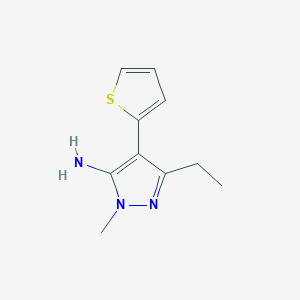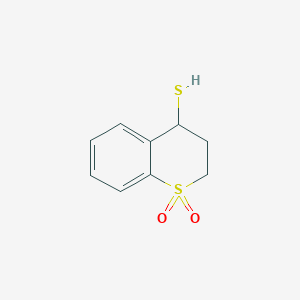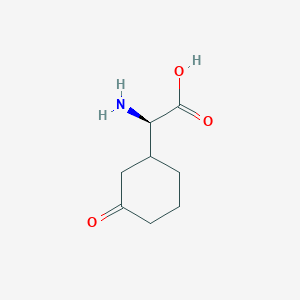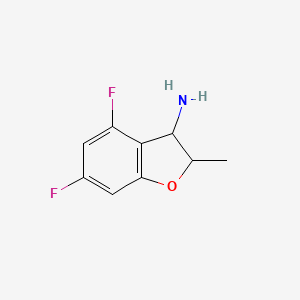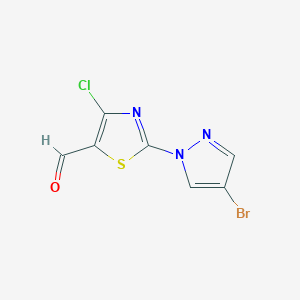![molecular formula C10H13N3O B13313979 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method includes the reaction of 2-(furan-2-yl)ethylamine with 4-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent in the food industry.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential biological activities.
Uniqueness
3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[2-(furan-2-yl)ethyl]-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-7-9(12-13-10(7)11)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13) |
InChI Key |
KRJOJUMWEHOVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)CCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


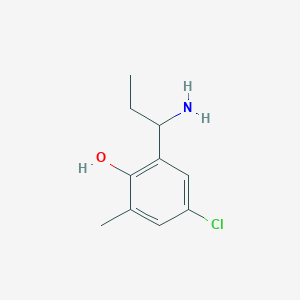
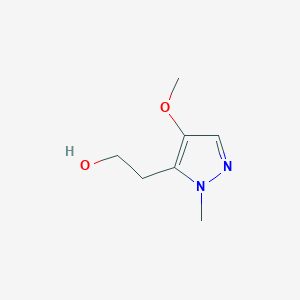
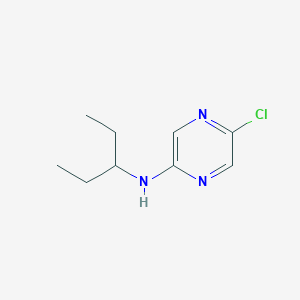
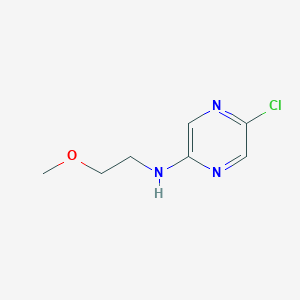
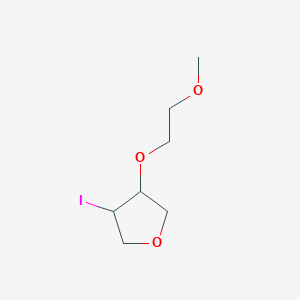
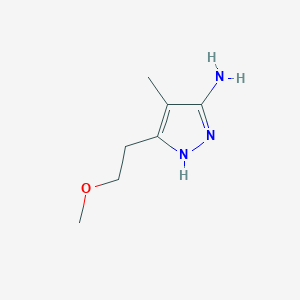
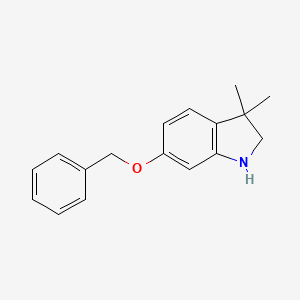
amine](/img/structure/B13313959.png)
